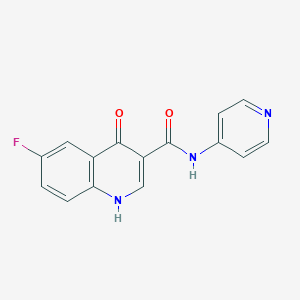

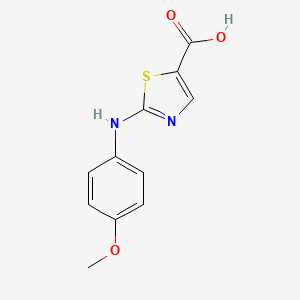

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid is a type of 2-aminothiazole-based compound . These compounds are significant in the field of organic medicinal chemistry and are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds, including 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid, involves several steps. For instance, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid can give 2-acetyl (arylsulfonyl)amino derivatives . Methylation of acetylaminothiazole and subsequent deacetylation can give 2-methylamino-4-methylthiazole-5-carboxylic acid, which can then be converted into esters .Molecular Structure Analysis

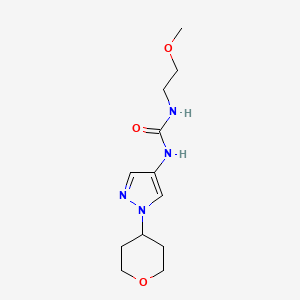

The molecular structure of 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid can be analyzed using various techniques such as FTIR and NMR . The compound has a molecular weight of 250.28 .Chemical Reactions Analysis

The chemical reactions involving 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid are complex and can involve several steps. For instance, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid can give 2-acetyl (arylsulfonyl)amino derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid can be determined using various techniques. For instance, the compound has a molecular weight of 250.28 .Aplicaciones Científicas De Investigación

Anticancer Activity

The 2-aminothiazole scaffold, which is a part of the compound , is one of the characteristic structures in drug development. It has been found to have several biological activities, including acting as an anticancer agent . For instance, certain derivatives of 2-aminothiazole have shown selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .

Antioxidant Activity

2-Aminothiazole-based compounds, including “2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid”, have been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

These compounds have also been associated with antimicrobial activity . For example, 2-aminothiazole-4-carboxylate Schiff bases have shown significant antibacterial and antifungal potential . They have been found to be effective against multidrug-resistant strains of bacteria .

Anti-inflammatory Activity

2-Aminothiazole-based compounds have been found to have anti-inflammatory activity . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis. Therefore, compounds with anti-inflammatory activity can have significant therapeutic benefits.

Antifungal Activity

2-Aminothiazole-4-carboxylate Schiff bases have shown significant antifungal potential . For instance, certain compounds have shown maximum antifungal potential against Candida glabrata and Candida albicans .

Anti-HIV Activity

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .

Analgesic Activity

Certain 2-aminothiazoles have shown significant analgesic (pain-relieving) activities . This makes them potential candidates for the development of new analgesic drugs.

Antitumor Activity

2-Aminothiazoles have also been associated with antitumor activity . This suggests that they could be used in the development of new drugs for the treatment of various types of cancer.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that 2-aminothiazole-based compounds have a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .

Mode of Action

2-aminothiazole derivatives are known to interact with their targets, leading to various biological activities such as anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives can influence various biochemical pathways due to their wide range of biological activities .

Result of Action

2-aminothiazole derivatives are known to have several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

Propiedades

IUPAC Name |

2-(4-methoxyanilino)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-11-12-6-9(17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQULWSHIWNZMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)

![4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2889242.png)

![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)

![(4E,10S)-10-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;hydrochloride](/img/structure/B2889247.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)